molecular formula C10H11NO3 B1441958 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one CAS No. 1313712-67-2

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Katalognummer: B1441958
CAS-Nummer: 1313712-67-2
Molekulargewicht: 193.2 g/mol
InChI-Schlüssel: UVSKBZVEBNLZIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. The presence of a methoxy group at the ninth position and a carbonyl group at the second position contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one can be achieved through various synthetic routes. One common method involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This reaction is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of biomass-derived N-arylated 2-aminophenol as a starting material. The process includes the N-arylation reaction, followed by intramolecular lactonization or acylation to yield the desired product in good to excellent yields .

Analyse Chemischer Reaktionen

Types of Reactions

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted oxazepines.

Wissenschaftliche Forschungsanwendungen

Chemistry

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in developing new materials and chemical processes.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antioxidant Properties: It may inhibit oxidative stress-related enzymes, providing protective effects against cellular damage.
  • Cytotoxic Effects: Preliminary studies suggest it could have cytotoxic properties against certain cancer cell lines.

Medicine

Ongoing research is investigating the therapeutic potential of this compound for various diseases. Its mechanisms may involve modulation of enzyme activities or interaction with specific cellular receptors.

Case Study Example:
A study explored the compound's role in modulating oxidative stress in cellular models, demonstrating significant reductions in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound .

Industry

In industrial applications, this compound is used in the development of innovative materials and processes due to its unique chemical properties. It plays a role in formulating specialty chemicals that require specific reactivity profiles .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for heterocyclesEnables synthesis of complex compounds
BiologyAntioxidant and cytotoxic propertiesProtects against oxidative stress; potential anti-cancer effects
MedicineTherapeutic agent explorationPossible treatments for various diseases
IndustryDevelopment of new materialsInnovative applications in specialty chemicals

Wirkmechanismus

The mechanism of action of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with cellular receptors. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical and biological properties.

Biologische Aktivität

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a heterocyclic compound belonging to the oxazepine class. Its structure features a seven-membered ring containing both nitrogen and oxygen, with a methoxy group at the ninth position and a carbonyl group at the second position. This unique configuration contributes to its diverse biological activities.

  • IUPAC Name : 9-methoxy-1,5-dihydro-4,1-benzoxazepin-2-one
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 1313712-67-2
  • Chemical Structure :
    InChI 1S C10H11NO3 c1 13 8 4 2 3 7 5 14 6 9 12 11 10 7 8 h2 4H 5 6H2 1H3 H 11 12 \text{InChI 1S C10H11NO3 c1 13 8 4 2 3 7 5 14 6 9 12 11 10 7 8 h2 4H 5 6H2 1H3 H 11 12 }

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antioxidant Properties

The compound has shown significant antioxidant activity in various studies. For instance, it was evaluated alongside other methoxy-substituted derivatives and demonstrated improved antioxidative effects compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

Cytotoxicity and Antiproliferative Effects

In vitro studies have highlighted its potential in inhibiting cancer cell proliferation. A study focusing on acute myeloid leukemia (AML) identified derivatives of this compound that could upregulate CD11b expression and decrease cell viability across multiple AML cell lines (HL-60, THP-1, OCI-AML3, etc.) . The structure–activity relationship (SAR) studies suggested that specific substitutions enhance its cytotoxic effects.

CompoundCore StructureEC50 (nM)Solubility (µM)Lipophilicity (clogP)
OXS0039761,5-Dihydrobenzo[e][1,4]oxazepin2200>2000.8

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or interaction with cellular receptors. It has been suggested that it could inhibit enzymes related to oxidative stress, thereby providing antioxidant benefits .

Case Studies

Case Study 1: Acute Myeloid Leukemia Differentiation

In a phenotypic screening study aimed at identifying differentiating agents for AML, several compounds derived from the oxazepine framework were tested. One notable compound (OXS003976) was confirmed to induce differentiation in AML cells by promoting morphological changes consistent with differentiation and increasing CD11b expression .

Case Study 2: Antioxidative Activity Assessment

Another study evaluated various methoxy-substituted derivatives for their antioxidative properties using three different methods. The findings indicated that several derivatives exhibited strong antioxidative activity, significantly outperforming standard antioxidants .

Q & A

Q. Basic: What are the key structural features of 9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one that contribute to its anthelmintic activity?

The compound belongs to the dihydrobenzoxazepinone class, characterized by a fused benzoxazepinone scaffold with a methoxy substituent at the 9-position. Structural studies indicate that the oxazepinone ring and methoxy group are critical for binding to parasitic targets, likely influencing conformational stability and hydrophobic interactions. Modifications to the 7-position (e.g., bromo or pyridyl substituents) have shown variable effects on potency and selectivity, suggesting this region is a key pharmacophore .

Q. Advanced: How does the EC50 of this compound compare to existing anthelmintics, and what methodological considerations are critical in these comparisons?

The compound exhibits EC50 values of 25–50 μM against adult Trichuris muris in automated motility assays, comparable to levamisole (EC50 ~8–50 μM) but less potent than tribendimidine (EC50 ~0.1 μM). Methodologically, assays must account for parasite lifecycle stages (e.g., adult vs. larval), drug exposure time (typically 72 hours), and solvent controls (e.g., DMSO effects on motility). Notably, discrepancies arise when comparing in vitro EC50 to in vivo efficacy due to bioavailability and metabolic stability limitations .

Q. Basic: What in vitro and in vivo models are used to assess its efficacy against Trichuris spp.?

  • In vitro : Adult T. muris motility assays in culture medium, with paralysis quantified via automated video tracking .
  • In vivo : Murine infection models, where embryonated eggs are pretreated with the compound (100 μM) to assess infectivity reduction. Post-infection, worm burdens are quantified in the cecum. For example, OX02983 reduced median worm counts by 54% compared to controls .

Q. Advanced: What contradictory findings exist regarding its mechanism of action, and how can researchers address these discrepancies?

While the compound immobilizes adult parasites, it does not inhibit early embryogenesis (e.g., egg hatching). This suggests either poor penetration into eggs or action on later lifecycle stages (e.g., larval motility or host invasion). To resolve this, researchers propose:

  • Egg permeability assays : Fluorescently tagged analogs to track compound uptake .
  • Transcriptomic profiling : Comparing gene expression in treated vs. untreated parasites to identify disrupted pathways .

Q. Advanced: What strategies are proposed for optimizing pharmacokinetic properties for clinical use?

Key optimization goals include:

  • Solubility enhancement : Introducing polar groups (e.g., hydroxyl or amine) to improve aqueous solubility for oral formulations.
  • Metabolic stability : Blocking labile sites (e.g., methoxy group demethylation) via fluorination or cyclopropyl substitutions.
  • Localized action : Prioritizing gut-restricted activity to minimize systemic exposure, avoiding strict adherence to Lipinski’s rules .

Q. Basic: How is its selectivity toward parasitic cells assessed preclinically?

Selectivity is evaluated using cytotoxicity assays against murine gut epithelial cells (e.g., CMT-93 line). Two methods are employed:

  • WST-8 assay : Measures mitochondrial activity post-treatment.
  • Neutral red uptake : Assesses lysosomal integrity.
    Most dihydrobenzoxazepinones show EC50 >100 μM in host cells, indicating >4-fold selectivity for parasites .

Q. Advanced: How do structural modifications influence efficacy and cytotoxicity?

  • 7-Bromo substitution : Increases cytotoxicity (e.g., OX03146, EC50 = 50 μM in host cells) due to enhanced non-specific binding .
  • 7-Pyridyl substitution : Reduces cytotoxicity but may lower solubility.
  • Methoxy replacement : Fluorination at the 9-position improves metabolic stability without compromising potency .

Q. Basic: What analytical methods validate the compound’s purity and structure during synthesis?

Synthesis from commercial precursors is validated via:

  • NMR : Confirms regiochemistry and substituent positions.
  • Mass spectrometry (MS) : Verifies molecular weight.
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. Advanced: How does the compound’s environmental stability impact its potential as a spray-based intervention?

Pretreatment of eggs with OX02983 reduces infectivity in vivo, suggesting environmental application (e.g., latrine sprays). Stability studies under varying pH, temperature, and UV exposure are needed to assess degradation kinetics. Preliminary data indicate 14-day stability in aqueous buffers at 25°C .

Q. Basic: What computational tools support structure-activity relationship (SAR) studies?

  • PubChem : Deposited assay data (AID 1347041) enable cross-referencing of analogs .
  • Molecular docking : Predicts interactions with putative targets (e.g., parasite-specific ion channels) .

Eigenschaften

IUPAC Name

9-methoxy-1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-8-4-2-3-7-5-14-6-9(12)11-10(7)8/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSKBZVEBNLZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724415
Record name 9-Methoxy-1,5-dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-67-2
Record name 9-Methoxy-1,5-dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.